Cas no 1820570-57-7 (ethyl (3R,4R)-3-aminooxane-4-carboxylate)
ethyl (3R,4R)-3-aminooxane-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1820570-57-7
- EN300-27730270
- rac-ethyl (3R,4R)-3-aminooxane-4-carboxylate
- EN300-27727892
- 1363594-87-9
- ethyl (3R,4R)-3-aminooxane-4-carboxylate
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- Inchi: 1S/C8H15NO3/c1-2-12-8(10)6-3-4-11-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1
- InChI Key: VNYUASQTCPMCCU-RQJHMYQMSA-N
- SMILES: O1CC[C@@H](C(=O)OCC)[C@H](C1)N
Computed Properties
- Exact Mass: 173.10519334g/mol
- Monoisotopic Mass: 173.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 61.6Ų
ethyl (3R,4R)-3-aminooxane-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27730270-1g |
ethyl (3R,4R)-3-aminooxane-4-carboxylate |
1820570-57-7 | 1g |
$2186.0 | 2023-09-10 | ||
| Enamine | EN300-27730270-5g |
ethyl (3R,4R)-3-aminooxane-4-carboxylate |
1820570-57-7 | 5g |
$6339.0 | 2023-09-10 | ||
| Enamine | EN300-27730270-10g |
ethyl (3R,4R)-3-aminooxane-4-carboxylate |
1820570-57-7 | 10g |
$9400.0 | 2023-09-10 | ||
| Enamine | EN300-27730270-0.05g |
ethyl (3R,4R)-3-aminooxane-4-carboxylate |
1820570-57-7 | 95.0% | 0.05g |
$1836.0 | 2025-03-19 | |
| Enamine | EN300-27730270-0.1g |
ethyl (3R,4R)-3-aminooxane-4-carboxylate |
1820570-57-7 | 95.0% | 0.1g |
$1923.0 | 2025-03-19 | |
| Enamine | EN300-27730270-0.25g |
ethyl (3R,4R)-3-aminooxane-4-carboxylate |
1820570-57-7 | 95.0% | 0.25g |
$2011.0 | 2025-03-19 | |
| Enamine | EN300-27730270-0.5g |
ethyl (3R,4R)-3-aminooxane-4-carboxylate |
1820570-57-7 | 95.0% | 0.5g |
$2098.0 | 2025-03-19 | |
| Enamine | EN300-27730270-1.0g |
ethyl (3R,4R)-3-aminooxane-4-carboxylate |
1820570-57-7 | 95.0% | 1.0g |
$2186.0 | 2025-03-19 | |
| Enamine | EN300-27730270-2.5g |
ethyl (3R,4R)-3-aminooxane-4-carboxylate |
1820570-57-7 | 95.0% | 2.5g |
$4286.0 | 2025-03-19 | |
| Enamine | EN300-27730270-5.0g |
ethyl (3R,4R)-3-aminooxane-4-carboxylate |
1820570-57-7 | 95.0% | 5.0g |
$6339.0 | 2025-03-19 |
ethyl (3R,4R)-3-aminooxane-4-carboxylate Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on ethyl (3R,4R)-3-aminooxane-4-carboxylate
Comprehensive Overview of Ethyl (3R,4R)-3-aminooxane-4-carboxylate (CAS 1820570-57-7)
Ethyl (3R,4R)-3-aminooxane-4-carboxylate (CAS 1820570-57-7) is a chiral compound with significant potential in pharmaceutical and fine chemical synthesis. Its unique stereochemistry and functional groups make it a valuable intermediate for the development of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its applications in asymmetric synthesis and drug discovery. The demand for high-purity ethyl (3R,4R)-3-aminooxane-4-carboxylate has grown, particularly in the context of personalized medicine and targeted therapies.
The compound's 3R,4R configuration is critical for its role in enantioselective reactions, a hot topic in modern organic chemistry. With the rise of AI-driven drug design and computational chemistry, molecules like ethyl (3R,4R)-3-aminooxane-4-carboxylate are gaining attention for their predictable reactivity and compatibility with automated synthesis platforms. Frequently searched questions include: "How to synthesize ethyl (3R,4R)-3-aminooxane-4-carboxylate?" and "What are the applications of CAS 1820570-57-7 in medicinal chemistry?" These queries reflect the compound's relevance in cutting-edge research.
From a structural perspective, the oxane ring and ester group in ethyl (3R,4R)-3-aminooxane-4-carboxylate contribute to its stability and solubility, making it suitable for diverse reaction conditions. Recent studies highlight its utility in constructing complex heterocycles, a key focus area for antiviral and anticancer drug development. The compound's amino group further enhances its versatility, enabling facile derivatization for library synthesis—a technique widely used in high-throughput screening campaigns.
Quality control of CAS 1820570-57-7 is another trending subject, as regulatory agencies emphasize stringent purity standards for pharmaceutical intermediates. Advanced analytical techniques like chiral HPLC and NMR spectroscopy are essential for verifying the enantiomeric purity of ethyl (3R,4R)-3-aminooxane-4-carboxylate. Suppliers often address FAQs such as "How to store CAS 1820570-57-7 to prevent racemization?"—underscoring the importance of proper handling to maintain stereochemical integrity.
In green chemistry initiatives, ethyl (3R,4R)-3-aminooxane-4-carboxylate has been explored as a building block for sustainable catalysis. Its compatibility with biocatalysts and metal-free reactions aligns with the global push for environmentally friendly synthesis methods. Researchers also investigate its potential in continuous flow systems, addressing the industry's need for scalable and efficient production processes.
The patent landscape surrounding CAS 1820570-57-7 reveals growing intellectual property activity, particularly in novel synthetic routes and therapeutic applications. This aligns with search trends showing increased interest in "patent status of ethyl (3R,4R)-3-aminooxane-4-carboxylate" and "derivatives of CAS 1820570-57-7." Such developments position this compound as a strategic asset for R&D teams working on next-generation small-molecule drugs.
In summary, ethyl (3R,4R)-3-aminooxane-4-carboxylate (CAS 1820570-57-7) represents a convergence of stereochemical precision, synthetic utility, and therapeutic potential. Its multifaceted applications—from asymmetric catalysis to drug discovery—make it a compound of enduring interest in both academic and industrial settings. As synthetic methodologies evolve, this molecule will likely play an increasingly prominent role in addressing complex challenges in chemical biology and pharmaceutical development.
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